(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a synthetic organic compound It features a complex structure with multiple functional groups, including a bromine atom, methoxy group, phenoxypropoxy group, furan ring, and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Oxazole ring formation: The oxazole ring can be constructed via cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxy group addition: Methoxylation can be performed using methanol and a suitable base.
Phenoxypropoxy group attachment: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound can be assembled through condensation reactions, often under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or methoxy group.
Reduction: Reduction reactions can occur at the oxazole ring or the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Condensation: Acid or base catalysts are often employed in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although this would require extensive research and testing.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[[3-bromo-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one: Lacks the phenoxypropoxy group.
(4E)-4-[[3-bromo-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one: Lacks the methoxy group.
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5-one: Contains a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO6/c1-28-21-15-16(14-19-24(27)32-23(26-19)20-9-5-10-30-20)13-18(25)22(21)31-12-6-11-29-17-7-3-2-4-8-17/h2-5,7-10,13-15H,6,11-12H2,1H3/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFJMJWHASLMD-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br)OCCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br)OCCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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